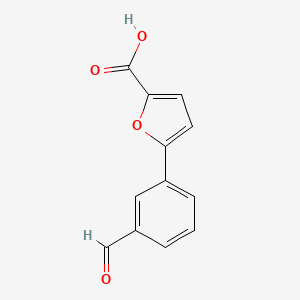

5-(3-formylphenyl)furan-2-carboxylic Acid

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

400748-81-4 |

|---|---|

Molekularformel |

C12H8O4 |

Molekulargewicht |

216.19 g/mol |

IUPAC-Name |

5-(3-formylphenyl)furan-2-carboxylic acid |

InChI |

InChI=1S/C12H8O4/c13-7-8-2-1-3-9(6-8)10-4-5-11(16-10)12(14)15/h1-7H,(H,14,15) |

InChI-Schlüssel |

SXOFEMGZZUPVOF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)C2=CC=C(O2)C(=O)O)C=O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for the Preparation of 5 3 Formylphenyl Furan 2 Carboxylic Acid

De Novo Furan (B31954) Ring Synthesis Strategies Incorporating Substituted Phenyl Units

De novo strategies focus on building the heterocyclic furan core from simpler, non-cyclic starting materials. For the synthesis of 5-(3-formylphenyl)furan-2-carboxylic acid, this would necessitate that one of the precursors already bears the 3-formylphenyl substituent. These methods offer a high degree of flexibility in accessing diverse substitution patterns on the furan ring.

Classic organic reactions provide a foundation for constructing the furan ring through the cyclization of 1,4-dicarbonyl compounds. The Paal-Knorr furan synthesis is a prominent example, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to yield a furan. organic-chemistry.org To produce the target molecule via this route, a 1,4-dicarbonyl precursor bearing a 3-formylphenyl group would be required.

Other notable cyclization methods include the Fiess-Benary synthesis, which utilizes the reaction of α-halo ketones with β-dicarbonyl compounds to form substituted furans. pharmaguideline.com The versatility of these foundational methods allows for the incorporation of complex aryl substituents, provided the appropriately functionalized starting materials can be prepared.

More contemporary approaches involve domino reactions. For instance, a base-promoted domino reaction of β-keto compounds with vinyl dichlorides has been developed for the synthesis of 2,3,5-trisubstituted furans, demonstrating a broad substrate scope and good functional group tolerance. organic-chemistry.org

Transition metal catalysis offers powerful and regioselective pathways for furan ring synthesis. hud.ac.uk These methods often proceed under milder conditions than traditional cyclizations and can tolerate a wider array of functional groups.

A cobalt(II)-based metalloradical catalytic system has been developed for the regioselective synthesis of multisubstituted furans from the cyclization of alkynes with diazocarbonyls. nih.gov This method exhibits high functional group tolerance, making it potentially suitable for precursors containing a formyl group. nih.gov Another strategy involves the copper-catalyzed intramolecular O-vinylation of ketones with vinyl bromides, which can efficiently generate 2,5-disubstituted furans. hud.ac.uk Gold-catalyzed reactions, such as the cycloisomerization of conjugated allenones or the cyclization of diols, also provide efficient routes to the furan core under mild conditions. organic-chemistry.org

The following table summarizes representative metal-catalyzed de novo furan synthesis strategies.

| Catalyst System | Reactants | Product Type | Reference |

| Cobalt(II) Complex | Alkyne + α-Diazocarbonyl | Multisubstituted Furans | nih.gov |

| Copper(I) | Diazoacetate + α,β-Acetylenic Ketone | Polysubstituted Furans | hud.ac.uk |

| Gold Nanoparticles/TiO₂ | Conjugated Allenone | Substituted Furans | organic-chemistry.org |

| Iron(III) Chloride | Propargylic Acetate + Enoxysilane | Tri- or Tetrasubstituted Furans | organic-chemistry.org |

Functionalization Approaches on Pre-Existing Furan Scaffolds

This approach begins with a readily available furan derivative, such as furan-2-carboxylic acid or its esters, and introduces the 3-formylphenyl group in a subsequent step. This is often a more convergent and practical strategy, leveraging the well-established chemistry of C-C bond formation.

Cross-coupling reactions are among the most powerful tools in modern organic synthesis for creating carbon-carbon bonds, particularly for linking aromatic rings.

The Suzuki-Miyaura coupling reaction is a cornerstone of C-C bond formation, celebrated for its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents. researchgate.netuwindsor.ca This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. mdpi.com

For the synthesis of this compound, two primary Suzuki-Miyaura strategies are feasible:

Strategy A: Coupling of a 5-halofuran-2-carboxylic acid derivative (e.g., methyl 5-bromofuran-2-carboxylate) with 3-formylphenylboronic acid.

Strategy B: Coupling of a furan-2-carboxylic acid derivative bearing a boronic acid or ester at the 5-position (e.g., 5-formyl-2-furylboronic acid) with a 3-halobenzaldehyde (e.g., 3-bromobenzaldehyde). google.com

The reaction requires a palladium catalyst, often with phosphine (B1218219) ligands, and a base to facilitate the catalytic cycle. The choice of catalyst, base, solvent, and temperature is critical for achieving high yields.

The table below illustrates typical conditions for Suzuki-Miyaura reactions involving aryl halides and boronic acids, which are analogous to the synthesis of the target compound.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Conditions | Yield (%) | Reference |

| 4-Bromoacetophenone | Phenylboronic Acid | Pd-Complex (0.1) | Cs₂CO₃ | Toluene | 150 °C, MW, 15 min | 95 | researchgate.net |

| Ethyl 5-bromobenzofuran-2-carboxylate | Phenylboronic Acid | Pd-Complex (0.5) | Cs₂CO₃ | Toluene | 150 °C, MW, 20 min | 93 | researchgate.net |

| 4-Bromobenzoyl chloride | Phenylboronic Acid | Pd₂(dba)₃ (5) | K₂CO₃ | Toluene | Reflux, 4 h | N/A | mdpi.com |

While the Suzuki-Miyaura reaction is highly prevalent, other palladium-catalyzed cross-coupling reactions could also be employed for the arylation of the furan ring. These include the Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Hiyama coupling (using organosilicon reagents). However, the Suzuki-Miyaura reaction is often preferred due to the lower toxicity and higher stability of the organoboron reagents compared to the organometallic reagents used in these alternative methods. uwindsor.ca

Decarboxylative cross-coupling has also emerged as a powerful technique, using readily available carboxylic acids as coupling partners. rsc.orgmanchester.ac.uk A potential, though less direct, route could involve the decarboxylative coupling of a furan-2,5-dicarboxylic acid derivative with a suitable aryl partner. rsc.orgmanchester.ac.uk

Carboxylation Reactions for Furan-2-carboxylic Acid Moiety Installation

The introduction of a carboxylic acid group at the C2 position of the furan ring is a crucial step in the synthesis of the target molecule. Several carboxylation strategies are available for furan derivatives, which can be adapted for this purpose. These methods typically involve the reaction of a furan substrate with a carboxylating agent like carbon dioxide.

One prominent method is the direct C-H carboxylation of furan compounds. This can be achieved by treating a 5-substituted furan with a strong base, such as lithium diisopropylamide (LDA), to generate a highly reactive organolithium intermediate. This intermediate then readily reacts with carbon dioxide upon quenching to form the corresponding furan-2-carboxylic acid. For instance, furan-2-carboxylic acid itself can be converted to a dianion using a strong base, which then reacts regioselectively with CO2 to yield furan-2,5-dicarboxylic acid (FDCA). arkat-usa.org This principle can be applied to a precursor like 5-(3-formylphenyl)furan.

Another approach involves carbonate-promoted C–H carboxylation. rsc.org This method uses alkali furan-2-carboxylate (B1237412) (furoate) salts mixed with alkali carbonates, which are heated under a carbon dioxide atmosphere. rsc.orggoogle.com This solvent-free reaction has been effectively used for the synthesis of FDCA from 2-furoic acid, which is commercially produced from the biomass-derived feedstock furfural (B47365). rsc.org While this has been optimized for FDCA, the underlying principle of activating a C-H bond for carboxylation with CO2 could be explored for derivatives like 5-(3-formylphenyl)furan.

Electrochemical carboxylation represents a more recent and sustainable alternative. acs.org In this method, a halogenated furan derivative, such as a 2-bromo-5-arylfuran, is electrochemically reduced in the presence of carbon dioxide. The process involves the formation of a reactive anion intermediate that reacts with CO2 to install the carboxyl group. acs.org This technique avoids the use of highly reactive organometallic reagents and can often be performed under milder conditions.

Table 1: Comparison of Carboxylation Methods for Furan Derivatives

| Method | Reagents & Conditions | Advantages | Potential Challenges |

|---|---|---|---|

| Organolithium Intermediate | Strong base (e.g., LDA, n-BuLi) in THF at low temperature (-78 °C), followed by CO2 quench. arkat-usa.org | High regioselectivity; well-established method. | Requires stoichiometric strong base; sensitive to moisture and air; low temperatures needed. |

| Carbonate-Promoted C-H Carboxylation | Alkali furoate and alkali carbonate salts, heated under CO2 pressure. rsc.org | Solvent-free; uses readily available CO2; potentially scalable. | High temperatures required; product inhibition can occur. rsc.org |

| Electrochemical Carboxylation | Halogenated furan substrate, CO2 environment, electrochemical cell. acs.org | Avoids strong bases/organometallics; can be more sustainable. | Requires specialized equipment; optimization of reaction parameters (cation, solvent) is crucial. acs.org |

Multi-Step Convergent and Linear Synthesis Pathways

The assembly of this compound can be approached through either linear or convergent synthetic pathways.

Linear Synthesis typically involves the sequential modification of a single starting material. A plausible linear route could begin with a simple furan derivative, such as furfural or 2-furoic acid. The synthesis could proceed via a Meerwein arylation reaction, as has been used to prepare 5-(2-bromophenyl)furan-2-carboxaldehyde from 2-bromoaniline (B46623) and furan-2-carboxaldehyde. nih.gov A similar approach could use 3-aminobenzaldehyde (B158843) to install the 3-formylphenyl group at the 5-position of the furan ring. Subsequent oxidation of the aldehyde group at the C2 position of the furan would yield the desired carboxylic acid. Alternatively, starting with 5-bromofuran-2-carboxylic acid, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with 3-formylphenylboronic acid or its corresponding organostannane could be employed to introduce the aryl group.

Convergent Synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in a later step. This approach can be more efficient and allows for greater flexibility in preparing analogues. lboro.ac.ukacs.orgdoi.org For this compound, a convergent strategy could involve:

Preparation of a suitable furan precursor, such as an ester of 5-bromofuran-2-carboxylic acid.

Preparation of an organometallic reagent derived from 3-bromobenzaldehyde, for example, 3-formylphenylboronic acid. Protecting the aldehyde group might be necessary during this step.

Coupling these two fragments using a palladium-catalyzed cross-coupling reaction. lboro.ac.uk

Deprotection of the aldehyde (if necessary) and hydrolysis of the ester to yield the final product.

This convergent approach is advantageous as it builds complexity rapidly by joining two well-defined molecular fragments. Palladium-catalyzed sequences have proven effective for constructing tetrasubstituted furans and can be adapted for this synthesis. lboro.ac.uk

Green Chemistry Approaches and Sustainable Synthetic Strategies for Furan-Derived Compounds

The synthesis of furan-based compounds is a major focus of green and sustainable chemistry, largely due to the availability of furan precursors like furfural and 5-hydroxymethylfurfural (B1680220) (HMF) from renewable lignocellulosic biomass. mdpi.comresearchgate.netrsc.orgnih.gov These platform molecules are considered key to developing biorefineries that produce value-added chemicals and biofuels from non-food plant matter. mdpi.commdpi.com

Sustainable strategies applicable to the synthesis of this compound focus on several key principles of green chemistry:

Use of Renewable Feedstocks: The furan ring, a core component of the target molecule, can be sourced from biomass. Furfural is produced from the dehydration of C5 sugars (pentoses) found in hemicellulose, while HMF is derived from C6 sugars (hexoses). mdpi.comnih.gov Utilizing these bio-derived starting materials, such as 2-furoic acid (from furfural oxidation), significantly improves the sustainability profile of the synthesis compared to petroleum-based routes. rsc.orgmdpi.com

Catalytic Methods: Employing catalytic rather than stoichiometric reagents reduces waste and improves atom economy. For instance, the oxidation of an aldehyde to a carboxylic acid can be performed using catalytic systems with a green oxidant like O2 or H2O2, instead of traditional stoichiometric oxidants. mdpi.com Similarly, palladium-catalyzed cross-coupling reactions, central to many convergent syntheses, are highly efficient at low catalyst loadings.

Biocatalysis: The use of enzymes or whole-cell biocatalysts offers a highly selective and environmentally benign alternative to traditional chemical transformations. acs.org For example, microorganisms have been identified that can selectively oxidize HMF to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), demonstrating the potential for biocatalytic routes to furan-based carboxylic acids. rsc.orgresearchgate.net Such biocatalysts could potentially be engineered to accept a wider range of 5-substituted furfurals.

Energy Efficiency and Alternative Reaction Conditions: The use of microwave irradiation can significantly accelerate reaction times and reduce energy consumption compared to conventional heating. nih.govresearchgate.net One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can also enhance efficiency and reduce solvent use and waste generation. mdpi.comacs.org

By integrating these green chemistry principles—such as starting from bio-derived furfural, using catalytic cross-coupling and oxidation steps, and exploring energy-efficient reaction conditions—the synthesis of this compound can be aligned with modern standards of sustainable chemical production.

Reactivity and Transformational Chemistry of 5 3 Formylphenyl Furan 2 Carboxylic Acid

Reactions Involving the Furan (B31954) Nucleus

The furan nucleus is a π-electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene. pearson.comucalgary.cachemicalbook.com Its reactivity is influenced by the nature and position of its substituents.

Furan itself undergoes electrophilic aromatic substitution (EAS) preferentially at the C2 and C5 positions (α-positions) due to the superior stabilization of the cationic intermediate (sigma complex) through resonance involving the oxygen atom's lone pair. pearson.comquora.com In the case of 5-(3-formylphenyl)furan-2-carboxylic acid, both α-positions are already substituted. Consequently, any further electrophilic substitution must occur at the less reactive C3 or C4 positions (β-positions).

The regioselectivity of such a substitution is governed by the directing effects of the existing groups:

-COOH group at C2: The carboxylic acid group is an electron-withdrawing group and acts as a deactivating meta-director in typical aromatic systems. On the furan ring, it deactivates the entire ring towards electrophilic attack but would preferentially direct an incoming electrophile to the C4 position.

-Aryl group at C5: The 3-formylphenyl group is also deactivating due to the electron-withdrawing nature of the formyl substituent on the phenyl ring. This deactivating effect is transmitted to the furan nucleus, further reducing its reactivity. This group would direct substitution to the C3 position.

Given the presence of two deactivating groups, harsh reaction conditions would be required for electrophilic aromatic substitution. The outcome would likely be a mixture of C3 and C4 substituted products, with the precise ratio depending on the specific electrophile and reaction conditions. pearson.com

| Reaction Type |

The furan ring is inherently electron-rich and, therefore, is not susceptible to direct nucleophilic attack or standard nucleophilic aromatic substitution. mdpi.com Such reactions are uncommon for furan and its derivatives unless the ring is activated by the presence of exceptionally strong electron-withdrawing groups, which is not the case for this molecule. Therefore, this compound is not expected to undergo nucleophilic additions to the furan ring under typical conditions.

The furan ring can serve as a synthetic equivalent of a carboxyl group through oxidative degradation. organicreactions.orgosi.lv Strong oxidizing agents can cleave the furan ring, leading to the formation of dicarbonyl or dicarboxylic acid functionalities. This transformation is a powerful tool in organic synthesis. organicreactions.org

One of the most effective reagents for this purpose is ruthenium tetroxide (RuO₄), often generated in situ from a catalytic amount of ruthenium(III) chloride (RuCl₃) with a stoichiometric co-oxidant like sodium periodate (B1199274) (NaIO₄). osi.lvchem-station.com This reagent is capable of cleaving even aromatic rings. chem-station.com Ozonolysis (O₃) followed by an oxidative workup is another method that can achieve this transformation. osi.lvlibretexts.org

Applying such conditions to this compound would be expected to cleave the furan ring, ultimately yielding a complex polycarboxylic acid. The precise structure of the product would depend on the specific cleavage pattern and subsequent reactions.

| Oxidizing System |

Chemical Transformations of the Formyl Functionality

The aldehyde (formyl) group on the phenyl ring is a versatile functional group that can readily undergo both reduction and oxidation reactions.

The formyl group can be selectively reduced to a primary alcohol (hydroxymethyl group) or completely deoxygenated to a methyl group (alkyl).

Reduction to Hydroxymethyl Group: Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically used to reduce aldehydes to alcohols. However, NaBH₄ is generally not strong enough to reduce carboxylic acids. libretexts.org This selectivity allows for the conversion of the formyl group to a hydroxymethyl group while leaving the furan-2-carboxylic acid moiety intact. Catalytic hydrogenation with specific catalysts can also achieve this transformation. researchgate.net

Reduction to Alkyl Group: The complete reduction of the formyl group to a methyl group can be accomplished under more forcing conditions. The Wolff-Kishner reduction, which involves the formation of a hydrazone followed by heating with a strong base (like KOH) in a high-boiling solvent (like ethylene (B1197577) glycol), is a classic method for this conversion. alfa-chemistry.compharmaguideline.comlibretexts.org This method is suitable for base-stable molecules. The Clemmensen reduction (using zinc amalgam and HCl) is an alternative under acidic conditions, but the furan ring's sensitivity to strong acid may limit its applicability.

| Reaction Type |

The formyl group is readily oxidized to a carboxylic acid. This transformation would convert this compound into 5-(3-carboxyphenyl)furan-2-carboxylic acid, a tricarboxylic acid derivative. A wide variety of oxidizing agents can be employed for this purpose. organic-chemistry.org

Biocatalytic methods using aldehyde dehydrogenases have been shown to be effective for the oxidation of furan-based aldehydes. researchgate.net Chemical methods include the use of reagents like Oxone (potassium peroxymonosulfate), periodic acid (H₅IO₆) catalyzed by pyridinium (B92312) chlorochromate (PCC), or catalytic systems employing molecular oxygen as the oxidant. organic-chemistry.orgresearchgate.net Many of these methods are chemoselective and can oxidize the aldehyde without affecting the furan or phenyl rings. researchgate.netmdpi.com For example, a novel strategy for the selective production of 5-formylfuran-2-carboxylic acid (FFCA) and furan-2,5-dicarboxylic acid (FDCA) has been developed, showcasing the feasibility of such oxidations. tue.nltue.nl

| Oxidizing System |

Nucleophilic Addition Reactions (e.g., acetal (B89532) formation, imine formation)

The formyl group (–CHO) attached to the phenyl ring is an electrophilic center, susceptible to attack by nucleophiles. Nucleophilic addition is a characteristic reaction of aldehydes, where the nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This reactivity is fundamental to many of the transformations involving this moiety in this compound.

Acetal Formation

Acetal formation is a common strategy to protect the highly reactive aldehyde group during reactions that might otherwise affect it. The reaction involves treating the aldehyde with an alcohol or a diol in the presence of an acid catalyst. This reversible reaction forms a stable acetal, which is inert to many reagents, particularly nucleophiles and bases. The aldehyde can be easily regenerated by hydrolysis with aqueous acid.

For this compound, the formyl group can be selectively protected without affecting the less reactive carboxylic acid moiety.

Table 1: Representative Conditions for Acetal Formation

| Nucleophile (Diol) | Acid Catalyst | Solvent | Product |

| Ethylene glycol | p-Toluenesulfonic acid (p-TSA) | Toluene | 5-(3-(1,3-dioxolan-2-yl)phenyl)furan-2-carboxylic acid |

| 1,3-Propanediol | Amberlyst-15 | Dichloromethane | 5-(3-(1,3-dioxan-2-yl)phenyl)furan-2-carboxylic acid |

| Neopentyl glycol | Scandium(III) triflate | Benzene | 5-(3-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)furan-2-carboxylic acid |

Imine Formation

The formyl group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is typically catalyzed by acid or base and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the imine. The formation of imines is a versatile transformation, introducing a nitrogen-containing functional group that can be further modified, for instance, through reduction to a secondary amine. The reaction is reversible and often driven to completion by removing the water formed. nih.gov

The reaction of this compound with various primary amines would yield a series of corresponding imine derivatives.

Table 2: Examples of Imine Formation Reactions

| Amine | Catalyst/Conditions | Solvent | Product Type |

| Aniline | Acetic acid (catalytic) | Ethanol | N-(3-(5-(carboxy)furan-2-yl)benzylidene)aniline |

| Benzylamine | Molecular sieves (4 Å) | Dichloromethane | 5-(3-((benzylamino)methyl)phenyl)furan-2-carboxylic acid (after reduction) |

| p-Toluidine | Reflux | Toluene | 5-(3-((p-tolylimino)methyl)phenyl)furan-2-carboxylic acid |

| Hydroxylamine (B1172632) | Sodium acetate | Aqueous Ethanol | Aldoxime derivative |

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group (–COOH) on the furan ring is another key site for chemical modification. While less electrophilic than the aldehyde, it undergoes a range of important transformations, often requiring activation to enhance its reactivity towards nucleophiles.

Esterification and Amidation Reactions

Esterification

Esterification is the process of converting a carboxylic acid into an ester. A common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.com The reaction is an equilibrium process, and it is typically driven towards the product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Table 3: Typical Esterification Conditions

| Alcohol | Catalyst | Conditions | Product Ester |

| Methanol (B129727) | Sulfuric Acid (H₂SO₄) | Reflux | Methyl 5-(3-formylphenyl)furan-2-carboxylate |

| Ethanol | p-Toluenesulfonic acid (p-TSA) | Reflux with Dean-Stark trap | Ethyl 5-(3-formylphenyl)furan-2-carboxylate |

| Isopropanol | Hydrochloric Acid (HCl) | Reflux | Isopropyl 5-(3-formylphenyl)furan-2-carboxylate |

Amidation

The formation of an amide bond from a carboxylic acid and an amine is a fundamental transformation in organic synthesis. nih.gov Direct reaction is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. researchgate.net Therefore, the carboxylic acid must first be "activated" to a more reactive form to facilitate nucleophilic attack by the amine. mdpi.comencyclopedia.pub

Carboxylic Acid Activation Strategies

To synthesize amides from this compound, the carboxyl group can be converted into a more reactive intermediate. Common strategies involve the use of coupling reagents or conversion to a highly electrophilic species like an acyl chloride. researchgate.net

Acyl Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into a highly reactive acyl chloride. This intermediate readily reacts with amines to form amides.

Use of Coupling Reagents: A wide variety of coupling reagents are available to promote amide bond formation under milder conditions. These reagents react with the carboxylic acid to form a reactive intermediate in situ, which is then attacked by the amine. nih.gov

Table 4: Common Carboxylic Acid Activation Methods for Amidation

| Activating Reagent | Reactive Intermediate | Typical Amine Nucleophile |

| Thionyl chloride (SOCl₂) | Acyl chloride | Primary or secondary amines |

| 1,1'-Carbonyldiimidazole (CDI) | Acylimidazolide | Primary amines |

| EDC (a carbodiimide) + HOBt | O-acylisourea | Amino acid esters |

| HATU (a phosphonium (B103445) salt) | Uranyl ester | Sterically hindered amines |

Decarboxylation Pathways

Furan-2-carboxylic acids can undergo decarboxylation (loss of CO₂) under certain conditions, typically involving heat and often a catalyst. google.com The mechanism for the acid-catalyzed decarboxylation of furan-2-carboxylic acid is thought to proceed via electrophilic substitution at the C2 position (an ipso-substitution), where a proton attacks the carbon atom bearing the carboxyl group. youtube.com This forms a resonance-stabilized cationic intermediate (a sigma complex). The loss of carbon dioxide from this intermediate, followed by deprotonation, yields the furan. The presence of the 3-formylphenyl substituent at the 5-position may influence the rate of this reaction by affecting the electron density of the furan ring.

Catalytic systems, such as those using copper or silver salts in high-boiling solvents, are also effective for the decarboxylation of heteroaromatic carboxylic acids. organic-chemistry.org

Derivatization and Analog Synthesis of 5 3 Formylphenyl Furan 2 Carboxylic Acid Derivatives

Design Principles for Structural Analogs and Derivatives

The design of structural analogs and derivatives of 5-(3-formylphenyl)furan-2-carboxylic acid is guided by established principles of medicinal chemistry. The goal is to create new molecules with modulated biological activity by altering specific parts of the parent compound. These modifications can be broadly categorized into three areas: the furan (B31954) ring, the phenyl ring, and the functional groups (carboxylic acid and formyl group).

Furan Ring Modifications: The furan ring is a central component of the scaffold. Introducing various substituents on the furan ring can influence the molecule's electronic properties, lipophilicity, and steric profile. For instance, adding electron-donating or electron-withdrawing groups can alter the reactivity and potential interactions with biological targets. The position of these substituents is also critical, as it dictates their spatial orientation.

Phenyl Ring Modifications: The substitution pattern on the phenyl ring plays a crucial role in defining the molecule's interaction with target proteins. Analogs can be designed by introducing a variety of substituents at different positions on the phenyl ring. These substituents can range from simple alkyl and alkoxy groups to halogens and more complex moieties. The aim is to explore how these changes affect the binding affinity and selectivity of the compound.

Functional Group Modifications: The carboxylic acid and formyl groups are key functional moieties that can be modified to create a range of derivatives. The carboxylic acid can be converted to esters, amides, or other bioisosteres to alter the compound's polarity, solubility, and metabolic stability. Similarly, the formyl group can be modified to other functional groups like alcohols, oximes, or nitriles to probe its role in biological activity.

A summary of design strategies for creating analogs of this compound is presented in the table below.

| Molecular Scaffold | Design Strategy | Rationale |

| Furan Ring | Introduction of alkyl, aryl, or heteroaryl groups | To explore steric and electronic effects on activity. |

| Phenyl Ring | Variation of substituent patterns (ortho, meta, para) | To optimize interactions with target binding pockets. |

| Carboxylic Acid | Conversion to esters, amides, or other bioisosteres | To improve pharmacokinetic properties like cell permeability and metabolic stability. |

| Formyl Group | Reduction to alcohol, oxidation to carboxylic acid, or conversion to oximes/hydrazones | To investigate the role of this functional group in target engagement. |

Synthesis of Furan-2-carboxylic Acid Derivatives with Varied Substitutions

The synthesis of furan-2-carboxylic acid derivatives with diverse substitutions is a well-established area of organic chemistry. A common strategy for introducing substituents at the 5-position of the furan ring is through cross-coupling reactions. For example, 5-bromofuran-2-carboxylic acid can serve as a versatile starting material for Suzuki coupling reactions with various boronic acids to introduce a wide range of aryl and heteroaryl groups. mdpi.com

Another approach involves the direct C-H functionalization of the furan ring, which offers a more atom-economical route to substituted derivatives. mdpi.com Additionally, the carboxylic acid group can be readily converted into amides, esters, and other derivatives using standard coupling reagents. A diversity-oriented synthesis approach can be employed to create a library of furan-2-carboxamides with different linkers and phenyl ring substitutions. nih.gov

The following table summarizes some synthetic methods for preparing furan-2-carboxylic acid derivatives.

| Starting Material | Reagents and Conditions | Product | Reference |

| Methyl 5-bromofuran-2-carboxylate | (4-nitrophenyl)boronic acid, Pd(PPh₃)₂Cl₂, Na₂CO₃, 1,4-dioxane, 90°C | Methyl 5-(4-nitrophenyl)furan-2-carboxylate | mdpi.com |

| Furan-2-carboxylic acid | 1,1'-Carbonyldiimidazole (CDI), THF, 45°C; then t-butylcarbazate | tert-Butyl 2-(furan-2-carbonyl)hydrazine-1-carboxylate | nih.gov |

| 5-Substituted phenyl-2-furoic acid | SOCl₂, reflux | 5-Substituted phenyl-2-carbonyl chloride | sci-hub.se |

| Furan-2-carboxylic acid | LDA, THF, -78°C; then CO₂ | Furan-2,5-dicarboxylic acid | arkat-usa.org |

Preparation of Formylphenyl Analogs with Diverse Substitution Patterns

The preparation of formylphenyl analogs with varied substitution patterns is crucial for exploring the SAR of the phenyl portion of this compound. A number of synthetic methods are available for introducing a formyl group onto a phenyl ring and for synthesizing substituted benzaldehydes.

One common method is the Vilsmeier-Haack reaction, which can be used to formylate activated aromatic rings. researchgate.net Another approach is the Duff reaction, which involves the formylation of phenols. More modern methods include palladium-catalyzed carbonylation reactions of aryl halides. organic-chemistry.org A two-step, one-pot reduction/cross-coupling procedure has also been developed for the synthesis of functionalized benzaldehydes from Weinreb amides. acs.orgrug.nl

The table below outlines some methods for the synthesis of substituted benzaldehydes.

| Starting Material | Reagents and Conditions | Product | Reference |

| Substituted 2-hydroxyacetophenones | DMF, POCl₃ | Substituted 3-formyl chromones | researchgate.net |

| Aryl iodides | Isocyanide, Et₃SiH, Pd catalyst | Aromatic aldehydes | organic-chemistry.org |

| Weinreb amides | DIBAL-H, then organolithium reagent, Pd catalyst | Alkyl and aryl substituted benzaldehydes | acs.orgrug.nl |

| 3-Nitrobenzaldehyde | Substituted 1,4-diazepanes, then reduction | Intermediate amines for further derivatization | openpharmaceuticalsciencesjournal.com |

Stereoselective and Enantioselective Synthesis Approaches for Chiral Furan Derivatives

The introduction of chirality into furan derivatives can lead to compounds with improved biological activity and selectivity. Stereoselective and enantioselective synthesis approaches are therefore of significant interest. While the parent molecule this compound is achiral, the synthesis of chiral analogs, particularly those with stereocenters on a modified furan ring or its substituents, is an important area of investigation.

Enantioselective synthesis of furan-containing compounds can be achieved through various strategies. One approach is the use of chiral catalysts in reactions that create stereocenters. For example, enantioselective epoxidation of dienes followed by cyclization can lead to chiral furan precursors. nih.gov Asymmetric hydroarylation reactions catalyzed by chiral gold complexes have also been used to construct enantiopure furan-containing helicenes. chinesechemsoc.org

Furthermore, stereoselective methods for the synthesis of substituted dihydrofurans and tetrahydrofurans are well-developed and can be adapted for the preparation of chiral furan analogs. nih.govacs.orgnih.gov These methods often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.

The following table provides examples of stereoselective and enantioselective methods for the synthesis of furan derivatives.

| Reaction Type | Key Features | Product Type | Reference |

| Shi Asymmetric Epoxidation | Chemo- and enantioselective epoxidation of 1,4-cyclohexadiene | Chiral furan-containing polyketide precursor | nih.gov |

| Au-catalyzed Alkyne Hydroarylation | Intramolecular, highly enantioselective reaction | Enantiopure furan-containing oxahelicenes | chinesechemsoc.org |

| Addition of Titanium Enolates | Addition to γ-lactol derived from (S)-glutamic acid | Functionalized trans-2,5-disubstituted tetrahydrofurans | nih.gov |

| Reaction of 1,4-Dilithio-1,3-dienes with Aldehydes | Perfect regio- and stereoselectivities | Polysubstituted 2,5-dihydrofurans | acs.orgnih.gov |

Computational and Theoretical Investigations of 5 3 Formylphenyl Furan 2 Carboxylic Acid

Electronic Structure and Reactivity Predictions via Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like 5-(3-formylphenyl)furan-2-carboxylic acid. These calculations provide a detailed picture of the electron distribution, orbital energies, and various reactivity descriptors.

The electronic properties of this molecule are governed by the interplay between the electron-donating furan (B31954) ring and the electron-withdrawing formyl and carboxylic acid groups, mediated by the phenyl ring. The furan ring, being an electron-rich heterocycle, tends to increase the electron density of the conjugated system. Conversely, the carbonyl functionalities of the formyl and carboxylic acid groups act as electron sinks. This push-pull electronic arrangement significantly influences the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Theoretical calculations would likely show that the HOMO is predominantly localized over the furan and phenyl rings, reflecting their electron-donating nature. The LUMO, on the other hand, would be expected to have significant contributions from the formyl and carboxylic acid groups, indicating these are the most probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

Furthermore, quantum chemical calculations can generate molecular electrostatic potential (MEP) maps. For this compound, the MEP map would visualize the electron-rich regions (negative potential), likely around the carbonyl oxygen atoms and the furan oxygen, and electron-deficient regions (positive potential), particularly around the acidic proton of the carboxylic acid and the formyl proton. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively High | Indicates susceptibility to electrophilic attack |

| LUMO Energy | Relatively Low | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity |

| Dipole Moment | Significant | Due to the presence of polar C=O and O-H bonds |

| MEP Negative Regions | Carbonyl oxygens, Furan oxygen | Sites for electrophilic attack and hydrogen bond acceptance |

| MEP Positive Regions | Carboxylic acid proton, Formyl proton | Sites for nucleophilic attack and hydrogen bond donation |

Note: The values in this table are qualitative predictions based on the general principles of quantum chemistry applied to the molecular structure. Actual values would require specific DFT calculations.

Conformational Analysis and Energy Landscapes of the Molecule

Theoretical conformational analysis typically involves scanning the potential energy surface (PES) by systematically rotating key dihedral angles. For this molecule, the two most important dihedral angles are:

The angle between the furan and phenyl rings.

The angle between the phenyl ring and the carboxylic acid group.

The planarity of the system is favored by π-conjugation between the aromatic rings. However, steric hindrance between the ortho-hydrogens on the adjacent rings can lead to a non-planar (twisted) ground state conformation. Computational studies on similar bi-aryl systems often reveal a shallow potential energy well, indicating that the molecule can adopt a range of conformations without a significant energy penalty. researchgate.net The rotational barrier between the furan and phenyl rings is expected to be relatively low, allowing for dynamic conformational changes at room temperature. researchgate.net

Similarly, the orientation of the carboxylic acid group relative to the furan ring is a key conformational feature. The syn and anti conformations, referring to the relative orientation of the carbonyl oxygen and the furan ring oxygen, will have different energies. Intramolecular hydrogen bonding between the carboxylic acid proton and the furan oxygen is a possibility that would stabilize a specific conformation. nih.gov

A detailed computational analysis would generate a Ramachandran-like plot showing the relative energies of all possible conformations. This energy landscape would reveal the global minimum energy structure, as well as other low-energy conformers that might be populated at a given temperature.

Table 2: Key Dihedral Angles and Predicted Conformational Preferences

| Dihedral Angle | Description | Predicted Low-Energy Conformations |

| Furan C-C-C-Phenyl C | Rotation between furan and phenyl rings | Twisted conformation to minimize steric clash, but near-planar due to conjugation. |

| Furan C-C(O)-OH | Orientation of the carboxylic acid group | Syn and anti conformations with potentially small energy differences. Intramolecular hydrogen bonding may favor a specific conformer. |

Note: These predictions are based on studies of analogous aromatic and furan-based molecules.

Reaction Mechanism Elucidation and Transition State Analysis for Key Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. For this compound, several key transformations can be envisaged, primarily involving the formyl and carboxylic acid functional groups.

One important reaction is the oxidation of the formyl group to a second carboxylic acid group, yielding a dicarboxylic acid. Theoretical studies can model the reaction pathway with various oxidizing agents, identifying the transition state structures and calculating the activation energies. This information is vital for optimizing reaction conditions and understanding the reaction kinetics.

Another key transformation is the esterification of the carboxylic acid group. Computational analysis can elucidate the mechanism of acid-catalyzed esterification, detailing the protonation steps, nucleophilic attack by the alcohol, and subsequent elimination of water. The calculated energy profile would highlight the rate-determining step of the reaction.

Furthermore, the formyl group can undergo nucleophilic addition reactions. Theoretical modeling can be used to study the addition of various nucleophiles, predicting the stereoselectivity and the relative stability of the products. Transition state analysis would reveal the geometry of the approach of the nucleophile to the carbonyl carbon.

For any proposed reaction, computational chemists can locate the transition state structure on the potential energy surface. Analysis of the vibrational frequencies of the transition state (which has one imaginary frequency corresponding to the reaction coordinate) confirms that it is a true saddle point connecting reactants and products. The energy of the transition state relative to the reactants gives the activation energy, a key determinant of the reaction rate.

Molecular Modeling for Understanding Intermolecular Interactions in Research Contexts

The biological and material properties of this compound are largely determined by its intermolecular interactions. Molecular modeling techniques, ranging from quantum mechanics to molecular mechanics, are employed to understand how this molecule interacts with itself and with other molecules, such as proteins or solvent molecules.

The presence of both hydrogen bond donors (the carboxylic acid OH) and acceptors (the carbonyl oxygens and the furan oxygen) suggests that hydrogen bonding will be a dominant intermolecular interaction. researchgate.netnih.gov In the solid state, it is likely that the carboxylic acid groups form dimeric structures through strong O-H···O hydrogen bonds, a common motif for carboxylic acids. mdpi.com The formyl group can also participate in weaker C-H···O hydrogen bonds.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic furan and phenyl rings are expected to be significant. helsinki.firesearchgate.net These non-covalent interactions play a crucial role in the packing of the molecules in the crystal lattice and in the binding of the molecule to biological targets. Computational methods can quantify the strength of these interactions and predict the preferred stacking geometries (e.g., parallel-displaced or T-shaped).

In a biological context, molecular docking simulations can be used to predict the binding mode of this compound within the active site of a target protein. These simulations would reveal key intermolecular interactions, such as hydrogen bonds with amino acid residues, hydrophobic interactions, and π-π stacking with aromatic residues. Such studies are foundational in drug discovery for understanding the structure-activity relationship of a series of compounds. For instance, studies on similar 5-phenyl-furan-2-carboxylic acids have explored their interactions with protein targets. mdpi.comnih.gov

Table 3: Potential Intermolecular Interactions of this compound

| Interaction Type | Potential Participating Groups | Significance |

| Strong Hydrogen Bonding | Carboxylic acid (donor and acceptor) | Crystal packing, dimerization, protein binding |

| Weak Hydrogen Bonding | Formyl C-H (donor), Carbonyl O (acceptor), Furan O (acceptor) | Fine-tuning of molecular assemblies |

| π-π Stacking | Furan ring, Phenyl ring | Crystal packing, protein-ligand interactions |

| Dipole-Dipole Interactions | Polar formyl and carboxylic acid groups | Influence on solubility and bulk properties |

Note: The significance of these interactions depends on the specific chemical or biological environment.

Advanced Applications in Chemical Synthesis and Materials Science Research

Role as a Key Building Block in Advanced Organic Synthesis

The utility of furan (B31954) derivatives as versatile building blocks in organic synthesis is well-established. The bifunctional nature of 5-(3-formylphenyl)furan-2-carboxylic acid, possessing a carboxylic acid, an aldehyde, and a diaryl furan scaffold, suggests its potential as a valuable intermediate. The furan ring itself can serve as a precursor to various other cyclic and acyclic structures through reactions that involve dearomatization.

Precursor in Natural Product Synthesis

While furan-containing compounds are integral to the synthesis of numerous natural products, specific examples detailing the use of this compound as a direct precursor in the total synthesis of a natural product are not prominently documented in publicly available research. The general reactivity of the furan, aldehyde, and carboxylic acid functional groups allows for a wide range of chemical transformations necessary for building complex molecular architectures.

Intermediate in the Construction of Complex Organic Scaffolds

The distinct functional groups on this compound make it a candidate for constructing complex organic scaffolds. The carboxylic acid and aldehyde moieties can undergo differential reactions, such as esterification/amidation and reductive amination/olefination, respectively. This allows for the stepwise and controlled elaboration of molecular complexity. However, specific, documented examples of complex scaffolds synthesized directly from this particular starting material are not readily found in the literature.

Participation in Supramolecular Chemistry and Self-Assembly Research

The structure of this compound is well-suited for applications in supramolecular chemistry due to its capacity for forming directional, non-covalent interactions.

Design of Hydrogen-Bonded Architectures

The carboxylic acid group is a primary motif for forming robust hydrogen bonds, often leading to the creation of dimeric structures or extended chains. In principle, the carboxylic acid of this compound can participate in O–H⋯O hydrogen bonds, a fundamental interaction in the design of supramolecular assemblies. The formyl group can act as a hydrogen bond acceptor. The combination of these groups provides a basis for designing specific, self-assembled, multi-dimensional networks. However, detailed crystallographic or solution-state studies describing the specific hydrogen-bonded architectures formed by this compound are not widely available.

Exploration in Coordination Chemistry Research

The carboxylate group (the deprotonated form of the carboxylic acid) is an excellent ligand for coordinating with metal ions. This allows for the potential construction of metal-organic frameworks (MOFs) or coordination polymers. The presence of the additional formyl group offers a secondary site for post-synthetic modification within such a framework. While the broader class of furan-based carboxylic acids has been explored in coordination chemistry, specific research focusing on the coordination behavior of this compound with various metal centers is not extensively reported.

Catalytic Applications of this compound Derivatives

Derivatives of furan compounds are often employed as ligands in transition-metal catalysis. The molecular framework of this compound can be chemically modified to produce novel ligands. For instance, the formyl group can be converted into an imine or an amine, which can then act as a coordinating site in a catalyst complex. These derivatives could potentially be used in various catalytic transformations. Despite this potential, there is a lack of specific studies in the available literature that describe the synthesis of derivatives of this compound and their subsequent application in catalysis.

Role as Ligands in Metal-Catalyzed Transformations

The molecular architecture of this compound makes it a promising candidate as a bifunctional ligand in metal-catalyzed reactions. The carboxylic acid group can be deprotonated to form a carboxylate, which can coordinate to a metal center. Simultaneously, the formyl group's oxygen atom possesses a lone pair of electrons that could also interact with a metal ion, potentially leading to a chelating effect that enhances the stability and catalytic activity of the resulting metal complex.

Potential Coordination Modes and Their Implications:

| Functional Group | Potential Coordination Site | Type of Interaction | Implication for Catalysis |

| Carboxylic Acid | Oxygen atoms | Ionic/Covalent | Anchoring the ligand to the metal center, influencing the electronic properties of the catalyst. |

| Formyl Group | Oxygen atom | Dative bond | Potential for chelation, creating a more rigid and stable catalytic complex. This can influence selectivity in catalytic transformations. |

Organic Catalysis Facilitated by Functional Groups

The dual functionality of this compound also suggests its potential utility in the field of organic catalysis, where the molecule itself, rather than a metal complex, acts as the catalyst.

The carboxylic acid moiety can act as a Brønsted acid catalyst, protonating substrates to activate them towards nucleophilic attack. This is a common strategy in a variety of organic transformations. The formyl group, on the other hand, could potentially participate in catalysis through the formation of iminium or enamine intermediates with chiral amines, a cornerstone of asymmetric organocatalysis.

Hypothetical Organocatalytic Applications:

| Functional Group | Type of Organocatalysis | Potential Reactions |

| Carboxylic Acid | Brønsted Acid Catalysis | Esterifications, acetal (B89532) formations, Friedel-Crafts reactions. |

| Formyl Group | Enamine/Iminium Catalysis (with a co-catalyst) | Asymmetric aldol (B89426) reactions, Michael additions, Diels-Alder reactions. |

The simultaneous presence of both an acidic (carboxylic acid) and a potentially reactive (formyl) group on the same molecule opens up the possibility for bifunctional organocatalysis. In such a scenario, one group could activate the electrophile while the other interacts with the nucleophile, leading to enhanced reactivity and stereoselectivity. However, it is important to note that these are postulated applications based on the general principles of organocatalysis, and specific research demonstrating these roles for this compound has not been found.

Analytical Research Methodologies for 5 3 Formylphenyl Furan 2 Carboxylic Acid in Complex Chemical Systems

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is indispensable for separating 5-(3-formylphenyl)furan-2-carboxylic acid from starting materials, intermediates, and by-products. These techniques are crucial for both qualitative and quantitative analysis, allowing researchers to assess the purity of a synthesized batch and to monitor the progress of a chemical reaction over time.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, polar compounds like furan-based carboxylic acids. semanticscholar.org Its application is critical for determining the purity of this compound and for monitoring its formation during synthesis.

A typical reversed-phase HPLC method would be employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte between the two phases. The presence of the carboxylic acid and formyl groups makes the molecule polar, but the aromatic rings provide significant nonpolar character, allowing for good retention and separation on a C18 column.

The mobile phase often consists of an aqueous component with an acid modifier (like formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks. An organic modifier, such as acetonitrile (B52724) or methanol (B129727), is used to control the elution strength. Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to separate compounds with a wide range of polarities, which is common in reaction mixtures. Detection is typically achieved using a UV-Vis detector, as the conjugated system of the furan (B31954) and phenyl rings provides strong chromophores, usually resulting in maximum absorbance in the 250-300 nm range. mdpi.com

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) | Provides a nonpolar stationary phase for separation based on hydrophobicity. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A polar mobile phase system. The acid suppresses carboxylate formation for better peak shape. |

| Gradient | 10% B to 90% B over 20 minutes | Allows for the elution of both polar and nonpolar impurities in a single run. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations, providing good efficiency and resolution. |

| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer. |

| Detector | UV-Vis Diode Array Detector (DAD) | Set at ~280 nm for high sensitivity detection of the aromatic system. |

| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. uzh.ch Direct analysis of carboxylic acids like this compound by GC is challenging due to their low volatility and high polarity, which can lead to poor peak shape and thermal degradation in the hot injector.

To overcome these limitations, derivatization is typically required. The carboxylic acid group is converted into a more volatile and thermally stable ester, such as a methyl or silyl (B83357) ester. For example, reaction with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert the acidic proton into a trimethylsilyl (B98337) (TMS) group, increasing volatility.

Once derivatized, the compound can be analyzed using a GC system coupled with a mass spectrometer (GC-MS). nih.govdntb.gov.ua This provides not only retention time data for quantification but also mass spectra for definitive identification. Separation is usually achieved on a mid-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., HP-5MS). nih.gov

Table 2: Representative GC-MS Parameters for Derivatized this compound

| Parameter | Condition | Purpose |

|---|---|---|

| Derivatization | Silylation (e.g., with BSTFA) or Esterification (e.g., with Methanol/H+) | Increases volatility and thermal stability of the analyte for GC analysis. |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) | A common, robust column for separating a wide range of organic compounds. |

| Carrier Gas | Helium at 1 mL/min | Inert carrier gas to move the analyte through the column. |

| Injector Temp. | 280 °C | Ensures rapid volatilization of the derivatized analyte. |

| Oven Program | 100 °C (2 min), then ramp to 300 °C at 15 °C/min | Temperature gradient to separate compounds based on their boiling points. |

| Detector | Mass Spectrometer (MS) | Provides mass fragmentation data for structural confirmation. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard, reproducible method for generating fragment ions. |

Advanced Spectroscopic Techniques for Structural Elucidation of Research Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D NMR experiments can provide a complete picture of the atomic connectivity in this compound.

¹H NMR: This experiment provides information about the chemical environment of protons. The spectrum of the target compound is expected to show distinct signals for the carboxylic acid proton (a broad singlet at >12 ppm), the aldehyde proton (~10 ppm), multiple signals in the aromatic region (7-9 ppm) corresponding to the protons on the furan and phenyl rings, each with specific chemical shifts and coupling constants (J-values) that reveal their spatial relationships. mdpi.com

¹³C NMR: This provides information on the carbon skeleton. Unique signals would be expected for the carboxylic acid carbon (~160-170 ppm), the aldehyde carbonyl carbon (~190 ppm), and the various sp²-hybridized carbons of the furan and phenyl rings (typically 110-160 ppm). researchgate.net

2D NMR: Techniques like COSY (Correlation Spectroscopy) would confirm which protons are coupled to each other (i.e., on adjacent carbons), while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. rsc.org HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the different fragments of the molecule, such as confirming the connection between the furan and phenyl rings.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position / Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| Carboxylic Acid (-COOH) | >12 (broad s) | ~162 | The acidic proton is highly deshielded and often broad. |

| Aldehyde (-CHO) | ~10.0 (s) | ~192 | The aldehyde proton and carbon are highly deshielded. |

| Furan H-3 | ~7.4 (d) | ~120 | Coupled to H-4. |

| Furan H-4 | ~7.0 (d) | ~114 | Coupled to H-3. |

| Phenyl Ring Protons | 7.6 - 8.2 (m) | 125 - 140 | Complex multiplet pattern due to meta substitution. |

| Furan C-2 (-COOH) | - | ~148 | Quaternary carbon attached to the carboxylic acid. |

| Furan C-5 (-Ph) | - | ~156 | Quaternary carbon attached to the phenyl ring. |

| Phenyl C-1 (-Furan) | - | ~132 | Quaternary carbon attached to the furan ring. |

| Phenyl C-3 (-CHO) | - | ~137 | Quaternary carbon attached to the formyl group. |

Predicted values are based on typical shifts for furan, benzaldehyde, and furoic acid derivatives in a solvent like DMSO-d₆. Actual values may vary.

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule by providing a highly accurate mass measurement, confirming the molecular formula C₁₂H₈O₄. mdpi.com

MS is also used to study fragmentation patterns, which can provide structural information and help in identifying intermediates in a reaction pathway. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion (e.g., [M-H]⁻ at m/z 215.03 or [M+H]⁺ at m/z 217.05) is typically observed. uni.lu Tandem MS (MS/MS) experiments involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.

Key fragmentation pathways for this compound would likely include:

Loss of water ([M-H₂O]) from the carboxylic acid.

Loss of a carboxyl group ([M-COOH] or decarboxylation [M-CO₂]). libretexts.org

Cleavage of the formyl group ([M-CHO]).

Cleavage of the bond between the furan and phenyl rings.

Table 4: Predicted ESI-MS and Key MS/MS Fragments for this compound

| Ion | Formula | Calculated m/z | Fragmentation Origin |

|---|---|---|---|

| [M-H]⁻ | [C₁₂H₇O₄]⁻ | 215.0350 | Deprotonation of the carboxylic acid (Negative Ion Mode). |

| [M+H]⁺ | [C₁₂H₉O₄]⁺ | 217.0495 | Protonation, likely on a carbonyl oxygen (Positive Ion Mode). uni.lu |

| [M-H-CO₂]⁻ | [C₁₁H₇O₂]⁻ | 171.0452 | Decarboxylation of the molecular ion. |

| [M+H-H₂O]⁺ | [C₁₂H₇O₃]⁺ | 199.0390 | Loss of water from the protonated molecule. |

Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the energy required to cause its bonds to vibrate.

The IR spectrum of this compound would display several key absorption bands confirming its structure:

Carboxylic Acid O-H Stretch: A very broad and strong band from approximately 2500-3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid. libretexts.orgechemi.com

Aromatic/Furan C-H Stretch: Weaker bands appearing just above 3000 cm⁻¹. vscht.cz

Aldehyde C-H Stretch: Two weak but sharp bands often visible around 2830 cm⁻¹ and 2730 cm⁻¹. vscht.cz

Carbonyl (C=O) Stretches: This region is critical. Two distinct, strong, and sharp peaks are expected: one for the carboxylic acid C=O at ~1700-1725 cm⁻¹ and one for the conjugated aldehyde C=O at a slightly lower wavenumber, ~1680-1700 cm⁻¹. echemi.com

Aromatic/Furan C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region. libretexts.org

C-O Stretches: Strong bands in the 1200-1320 cm⁻¹ region, associated with the carboxylic acid and furan ether linkage. libretexts.org

Table 5: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Bond Vibration | Characteristic Appearance |

|---|---|---|---|

| 3300 - 2500 | Carboxylic Acid | O-H Stretch | Very Broad, Strong |

| 3100 - 3000 | Aromatic/Furan | C-H Stretch | Weak to Medium, Sharp |

| 2850 - 2700 | Aldehyde | C-H Stretch | Two Weak, Sharp Bands |

| 1725 - 1680 | Carbonyls (Acid & Aldehyde) | C=O Stretch | Two Strong, Sharp Peaks |

| 1600 - 1450 | Aromatic/Furan | C=C Stretch | Medium, Sharp Peaks |

Quantitative Analysis Methodologies in Synthetic Research

The accurate quantification of this compound is crucial in synthetic research to determine reaction yields, monitor purity, and assess stability. Due to the compound's dual functionality—a carboxylic acid and an aromatic aldehyde—a combination of chromatographic techniques is typically employed for its precise measurement in complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent methods, often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a primary method for the direct quantitative analysis of this compound. The compound's aromatic nature and polar functional groups make it well-suited for separation on C18 columns. A typical mobile phase would consist of a gradient mixture of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid to suppress the ionization of the carboxylic acid group and ensure good peak shape) and an organic solvent like acetonitrile or methanol.

Detection is commonly achieved using an ultraviolet (UV) detector, as the conjugated system of the furan ring and the phenyl group provides strong chromophores. The selection of the detection wavelength is critical for sensitivity and is typically set at the wavelength of maximum absorbance (λmax) of the molecule. For quantification, a calibration curve is constructed using certified reference standards of this compound at various concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of this compound by GC is challenging due to its low volatility and the potential for thermal degradation of the carboxylic acid group in the hot injector port. Therefore, a derivatization step is necessary to convert the polar functional groups into more volatile and thermally stable analogues. lmaleidykla.ltlibretexts.org The carboxylic acid is typically converted to an ester (e.g., a methyl or ethyl ester) through alkylation, or to a silyl ester via silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). lmaleidykla.lt The aldehyde group may also be derivatized, for instance, by conversion to an oxime.

Following derivatization, the resulting compound can be readily analyzed by GC-MS. The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. mdpi.comacs.org Mass spectrometry detection offers high selectivity and allows for quantification using selected ion monitoring (SIM), which enhances the signal-to-noise ratio by monitoring only specific fragment ions of the derivatized analyte.

The table below summarizes typical parameters for these quantitative methodologies.

| Parameter | HPLC-UV | GC-MS (after Derivatization) |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) acs.org |

| Mobile Phase/Carrier Gas | Gradient of Acetonitrile/Water with 0.1% Formic Acid | Helium at a constant flow rate (e.g., 1 mL/min) acs.org |

| Temperature | Ambient or controlled (e.g., 30 °C) | Temperature program (e.g., initial 100 °C, ramp to 280 °C) |

| Detection | UV-Vis Diode Array Detector (DAD) | Mass Spectrometer (MS) |

| Quantification Mode | External Standard Calibration | Selected Ion Monitoring (SIM) or Full Scan |

| Typical LOD | ng level | pg level |

Targeted Derivatization Strategies for Enhanced Analytical Resolution in Research

Derivatization in the analysis of this compound serves two primary purposes: to improve the analyte's chromatographic behavior and to enhance its detectability. libretexts.org Strategies can be targeted to either the carboxylic acid group, the aldehyde group, or both simultaneously, depending on the analytical technique and the complexity of the sample matrix. researchgate.net

Derivatization of the Carboxylic Acid Group: For GC analysis, esterification is a common and robust derivatization technique for carboxylic acids. gcms.cz This involves converting the -COOH group into an ester, which is significantly more volatile and less polar.

Alkylation: Reaction with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (like BF3 or HCl) yields the corresponding methyl or ethyl ester. gcms.cz Diazomethane offers a rapid and quantitative method for methylation, though it is a hazardous reagent.

Silylation: This is a versatile method where the active hydrogen of the carboxylic acid is replaced by a silyl group, typically a trimethylsilyl (TMS) group. colostate.edu Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective and produce volatile derivatives suitable for GC-MS analysis. lmaleidykla.lt

Derivatization of the Aldehyde Group: The aldehyde group can be targeted to enhance detection in HPLC or to improve stability.

Hydrazone Formation: Aldehydes react with hydrazine-containing reagents to form stable hydrazone derivatives. 2,4-Dinitrophenylhydrazine (DNPH) is a widely used reagent that produces intensely colored derivatives with strong UV absorbance, making them ideal for HPLC-UV analysis at higher wavelengths (around 360 nm), which can significantly reduce interference from matrix components. hitachi-hightech.comwaters.com

Oximation: Reaction with hydroxylamine (B1172632) or its derivatives (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine, PFBHA) converts the aldehyde to an oxime. PFBHA derivatives are particularly useful for GC analysis with an electron capture detector (ECD) due to the presence of electrophoric fluorine atoms, which provides exceptional sensitivity.

Dual Derivatization: In some instances, both functional groups may be derivatized simultaneously or sequentially to achieve optimal analytical performance, particularly for GC-MS analysis in very complex systems. For example, a two-step process could involve esterification of the carboxylic acid followed by oximation of the aldehyde. A single reagent that reacts with both groups is less common but can be developed for specific applications.

The following table outlines common derivatization strategies for this compound.

| Functional Group Targeted | Derivatization Reagent | Resulting Derivative | Primary Analytical Technique | Key Advantage |

| Carboxylic Acid | Methanol/BF₃ | Methyl Ester | GC-MS | Increased volatility and thermal stability. gcms.cz |

| Carboxylic Acid | BSTFA | Trimethylsilyl Ester | GC-MS | Rapid, quantitative reaction with volatile byproducts. lmaleidykla.lt |

| Aldehyde | 2,4-Dinitrophenylhydrazine (DNPH) | DNPH-hydrazone | HPLC-UV | Enhanced UV detection and selectivity. hitachi-hightech.com |

| Aldehyde | PFBHA | PFB-oxime | GC-ECD/MS | High sensitivity with Electron Capture Detection. researchgate.net |

| Both | Sequential: 1. Diazomethane 2. PFBHA | Methyl Ester and PFB-oxime | GC-ECD/MS | Comprehensive derivatization for high sensitivity and good chromatographic properties. |

Future Research Directions and Synthetic Prospects for 5 3 Formylphenyl Furan 2 Carboxylic Acid

Development of Novel and Efficient Synthetic Routes

The synthesis of 5-aryl-furan-2-carboxylic acids is a subject of ongoing research, with efficiency, atom economy, and substrate scope being key areas for improvement. Future efforts for synthesizing 5-(3-formylphenyl)furan-2-carboxylic acid will likely focus on moving beyond classical multi-step procedures towards more direct and sustainable catalytic methods.

Key prospective strategies include:

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura or Stille coupling reactions are highly effective for forming aryl-aryl bonds. A promising route would involve the coupling of a 5-halofuran-2-carboxylate ester with 3-formylphenylboronic acid, followed by hydrolysis of the ester. Optimization would focus on catalyst systems that tolerate the reactive aldehyde functionality.

Direct C-H Arylation: A more atom-economical approach involves the direct C-H arylation of furan-2-carboxylic acid with a 3-halobenzaldehyde derivative. This strategy avoids the pre-functionalization of the furan (B31954) ring, reducing step count and waste. Research would be needed to overcome challenges related to regioselectivity and the traditionally lower reactivity of C-H bonds.

Oxidative Annulation Methods: Novel routes could explore the construction of the furan ring itself from acyclic precursors. For instance, a reaction between a suitably substituted alkyne and a carbonyl compound in the presence of an oxidizing agent could be investigated.

Flow Chemistry Synthesis: Continuous flow processes could offer improved safety, scalability, and reaction control for established synthetic routes. This would be particularly advantageous for managing reaction intermediates and optimizing yields for large-scale production.

A new method for synthesizing related 5-(substituted-phenyl)-furan-2-carboxylic acids has been reported using ceric ammonium (B1175870) nitrate (B79036) (CAN), suggesting another potential avenue for exploration. researchgate.net

Table 1: Potential Synthetic Strategies

| Synthetic Strategy | Key Reactants | Potential Advantages | Key Research Challenges |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 5-Bromofuran-2-carboxylic acid ester, 3-Formylphenylboronic acid | High yields, functional group tolerance | Pre-functionalization of reactants required |

| Direct C-H Arylation | Furan-2-carboxylic acid, 3-Iodobenzaldehyde | High atom economy, reduced steps | Regioselectivity control, harsh conditions |

| Stille Coupling | 5-(Tributylstannyl)furan-2-carboxylate, 3-Bromobenzaldehyde | Mild reaction conditions | Stoichiometric toxic tin waste |

Exploration of Undiscovered Reactivity Patterns

The unique arrangement of the carboxylic acid, aldehyde, and the furan ring in this compound allows for a diverse range of chemical transformations. Future research will undoubtedly focus on leveraging the interplay between these functional groups to uncover new reactivity patterns.

Selective Functional Group Transformation: A primary area of research will be the development of selective methods to modify one functional group while leaving the other intact. For example, chemoselective reduction of the aldehyde to an alcohol, or its oxidation to a second carboxylic acid, would yield valuable trifunctional building blocks.

Intramolecular Cyclization Reactions: The proximity of the functional groups could be exploited to synthesize novel fused heterocyclic systems. For example, reductive amination of the aldehyde followed by intramolecular amide formation with the carboxylic acid could lead to lactam structures.

Furan Ring Chemistry: While the furan ring is aromatic, it can also participate in cycloaddition reactions such as the Diels-Alder reaction. Investigating its reactivity as a diene with various dienophiles could lead to complex polycyclic architectures.

Multicomponent Reactions: The compound is an ideal candidate for use in multicomponent reactions (MCRs), where three or more reactants combine in a single step. For instance, the aldehyde and carboxylic acid could participate in Ugi or Passerini reactions to rapidly generate libraries of complex molecules. The furan moiety itself is a versatile building block in organic synthesis, enabling the creation of various derivatives. chemimpex.comnih.gov

Table 2: Potential Reactivity Exploration

| Reactive Site | Reaction Type | Potential Product |

|---|---|---|

| Aldehyde Group | Knoevenagel Condensation | α,β-Unsaturated carbonyl compounds |

| Aldehyde Group | Reductive Amination | Secondary or tertiary amines |

| Carboxylic Acid Group | Amidation | Carboxamides |

| Carboxylic Acid Group | Fischer Esterification | Esters |

| Both Groups | Intramolecular Cyclization | Lactones, Lactams |

Expansion of Advanced Applications in Material Science and Catalysis

The rigid, conjugated structure of this compound makes it an attractive building block for advanced materials and catalytic systems.

Monomers for High-Performance Polymers: Following the oxidation of its formyl group to a second carboxylic acid, the resulting dicarboxylic acid monomer could be used to synthesize novel polyesters and polyamides. These furan-based polymers are being explored as bio-based alternatives to petroleum-derived plastics like PET (poly(ethylene terephthalate)). nih.govmdpi.com The presence of the meta-substituted phenyl ring would likely impart increased thermal stability and modified mechanical properties compared to linear furan-based polymers.

Metal-Organic Frameworks (MOFs): The carboxylic acid and the post-oxidation second carboxyl group can act as linkers to coordinate with metal ions, forming highly porous MOFs. These materials have potential applications in gas storage, separation, and catalysis. The formyl group could also serve as a reactive handle for post-synthetic modification within the MOF structure.

Ligand Development for Catalysis: The oxygen atoms of the furan ring, carboxylic acid, and aldehyde can act as coordination sites for metal centers. This allows for the design of novel ligands for homogeneous catalysis. For example, the molecule could be modified to form pincer-type ligands that stabilize catalytic metal centers for various organic transformations.

Organic Electronics: The extended π-conjugated system of the molecule suggests potential for use in organic electronics. Derivatives could be explored as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Interdisciplinary Research Opportunities in Chemical Sciences

The unique structural features of this compound open doors to a wide range of interdisciplinary research avenues, bridging synthetic chemistry with biology and photophysics.

Medicinal Chemistry and Chemical Biology: Furan derivatives are known to exhibit a wide range of biological activities. researchgate.net This compound could serve as a scaffold for the synthesis of new therapeutic agents. The aldehyde group is particularly useful for forming Schiff base linkages with biological amines or for use in bioconjugation reactions to label proteins and other biomolecules.